An In-depth Technical Guide to (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery
Abstract
(3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined diamine functionality, makes it an invaluable synthon for introducing specific spatial arrangements in pharmacologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic strategies, and its critical role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.
Introduction: The Strategic Importance of Chiral Diaminopyrrolidines
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its five-membered saturated heterocyclic structure offers a desirable combination of rigidity and three-dimensionality, which is crucial for precise ligand-receptor interactions. The introduction of stereochemically defined functional groups onto this scaffold further enhances its utility, allowing for the fine-tuning of a molecule's pharmacological profile.
(3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, with its trans-configured amino groups, provides a spatially defined and conformationally constrained diamine motif. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a stable yet readily cleavable handle for synthetic elaboration. These features make it a highly sought-after intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors where precise orientation of binding motifs is paramount for potency and selectivity.[1][2][3]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is essential for its effective use in synthesis, including reaction setup, purification, and formulation.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | N/A |
| CAS Number | 1020571-45-2 | [4][5] |
| Molecular Formula | C₉H₁₉N₃O₂ | [4] |
| Molecular Weight | 201.27 g/mol | [6] |
| Appearance | Solid or semi-solid | [7] |
| Stereochemistry | (3S,4S) - trans | N/A |
Spectroscopic Characterization (Predicted and Representative Data)
Due to the limited availability of specific experimental spectra for (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, representative data from closely related structures and predicted spectra are discussed to provide a basis for its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality of the molecule. Key expected signals include:
-
A singlet integrating to 9 protons for the tert-butyl group around 1.4-1.5 ppm.
-
A series of multiplets for the pyrrolidine ring protons (CH and CH₂) between 2.5 and 4.0 ppm.
-
Broad signals for the amine (NH₂) protons, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit distinct signals for each of the nine carbon atoms. Expected chemical shifts include:
-
A signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm.
-
Signals for the pyrrolidine ring carbons (CH and CH₂) in the range of 40-60 ppm.
-
A signal for the carbonyl carbon of the Boc group around 155 ppm.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 202.2. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:
-
N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.
-
A strong C=O stretching vibration from the Boc-protecting group around 1680-1700 cm⁻¹.
-
N-H bending vibrations around 1600 cm⁻¹.
Synthesis of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
The stereoselective synthesis of chiral 3,4-diaminopyrrolidines is a well-explored area of organic chemistry. A common and effective strategy to obtain the trans stereoisomer is through a chiral pool approach, starting from a readily available and enantiopure starting material like L-tartaric acid.
Caption: Representative synthetic workflow for (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate from an L-tartaric acid derivative.
Representative Experimental Protocol
The following is a representative, multi-step protocol for the synthesis of the target compound, adapted from general procedures for the synthesis of trans-diaminopyrrolidines.
Step 1: Synthesis of (3R,4R)-1-Boc-pyrrolidine-3,4-diol This intermediate can be prepared from L-tartaric acid through a series of established transformations including esterification, protection of the diol, reduction of the esters to alcohols, conversion of the alcohols to leaving groups, and subsequent intramolecular cyclization with a protected amine, followed by deprotection and Boc protection.
Step 2: Dimesylation of (3R,4R)-1-Boc-pyrrolidine-3,4-diol
-
Dissolve (3R,4R)-1-Boc-pyrrolidine-3,4-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (2.5 eq) dropwise to the stirred solution.
-
Slowly add a solution of methanesulfonyl chloride (MsCl) (2.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dimesylate intermediate, which is often used in the next step without further purification.
Step 3: Synthesis of tert-butyl (3S,4S)-3,4-diazidopyrrolidine-1-carboxylate
-
Dissolve the crude dimesylate from the previous step (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. The double Sₙ2 reaction results in an inversion of stereochemistry at both chiral centers.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diazide.
Step 4: Reduction to (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
-
Dissolve the purified diazide (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight) to the solution under an inert atmosphere.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, and wash the pad with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. The product can be further purified by column chromatography if necessary.
Applications in Drug Discovery: A Key Building Block for Janus Kinase (JAK) Inhibitors
The (3S,4S)-3,4-diaminopyrrolidine scaffold is a critical component in the design of several Janus kinase (JAK) inhibitors, a class of drugs that are effective in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.[2] The defined stereochemistry of the diamine allows for precise interactions with the kinase hinge region and other key residues in the ATP-binding pocket.
Patents from pharmaceutical companies disclose the use of "tert-butyl 3,4-diaminopyrrolidinyl-1-carboxylate" as a key intermediate in the synthesis of novel JAK inhibitors.[1][2][3] While these patents may not always specify the exact stereoisomer in their general claims, the synthesis of specific, clinically relevant molecules often relies on enantiopure starting materials like the (3S,4S) isomer to achieve the desired biological activity and safety profile.
Caption: Logical workflow illustrating the use of the title compound in the synthesis of JAK inhibitors.
The synthetic utility of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate lies in the differential reactivity of its three nitrogen atoms. The Boc-protected nitrogen is unreactive, while the two primary amines can be selectively functionalized. For instance, one amine can be coupled to a heterocyclic core common in kinase inhibitors, and the other can be further modified to introduce additional binding elements or to fine-tune the physicochemical properties of the final compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is not widely available, general precautions for handling chiral amines and pyrrolidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some related compounds are stored under an inert atmosphere to prevent degradation.[7]
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
(3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a high-value chiral building block with significant applications in modern drug discovery. Its well-defined stereochemistry and versatile functional handles make it an ideal starting material for the synthesis of complex, biologically active molecules. The growing importance of targeted therapies, particularly in the field of kinase inhibition, ensures that this and related chiral diamines will continue to be of great interest to the pharmaceutical and biotechnology industries. Further disclosure of its specific physical and spectral properties in the public domain would be beneficial to the wider scientific community.
References
- (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate — Chemical Substance Information. (n.d.).
- (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate - NextSDS. (n.d.).
- EP3932919A1 - Jak inhibitor compound and use thereof - Google Patents. (n.d.).
-
EP4186908A1 - JAK INHIBITOR COMPOUND AND USE THEREOF - European Patent Office. (n.d.). Retrieved March 22, 2026, from [Link]
- US20220106319A1 - Jak inhibitor and preparation method therefor - Google Patents. (n.d.).
-
(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]
- US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents. (n.d.).
- SAFETY DATA SHEET. (2024, July 9).
- Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate - C9H19N3O2 | CSSB00010128644. (n.d.).
-
EP3915989B1 - JAK INHIBITOR AND PREPARATION METHOD THEREFOR - European Patent Office. (n.d.). Retrieved March 22, 2026, from [Link]
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (2025, April 14).
- Safety data sheet - CPAChem. (2021, May 9).
- (PDF) Development of an Efficient Route to 2-Ethynylglycerol for the Synthesis of Islatravir. (n.d.).
-
(PDF) tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]
- 2-吡咯烷酮| 616-45-5. (n.d.).
-
(PDF) Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]
- Tert-butyl 3-(4-aminobutyl)pyrrolidine-1-carboxylate (C13H26N2O2) - PubChemLite. (n.d.).
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).
- cis tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate - China Shanghai Caerulum Pharma. (n.d.).
-
A Pt(II) Complex with a PNN Type Ligand Dppmaphen Exhibits Selective, Reversible Vapor-Chromic Photoluminescence - MDPI. (2025, May 16). Retrieved March 22, 2026, from [Link]
-
Luminescent cyclometalated platinum(ii) complexes with acyclic diaminocarbene ligands: structural, photophysical and biological properties - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 22, 2026, from [Link]
- Synthesis and Oxygen Permeability of Polynorbornene with Tosylate Side Chain Group. (n.d.).
- (PDF) A Study of PRT3645 in Participants With Select Advanced or Metastatic Solid Tumors. (n.d.).
-
Deubiquitination and Stabilization of PD-L1 by USP21 - PubMed. (2021, November 15). Retrieved March 22, 2026, from [Link]
- PCDTBT|958261-50-2 - Luminescence technology corp. - Lumtec. (n.d.).
- US4621145A - Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor - Google Patents. (n.d.).
-
Total synthesis of anticoagulant pentasaccharide fondaparinux - PubMed. (2014, May 15). Retrieved March 22, 2026, from [Link]
- 1932780-66-9|(3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate - BLDpharm. (n.d.).
- Reversible mechanochromic luminescence of [(C6F5Au)2(mu-1,4-diisocyanobenzene)]. (2008, August 6).
- NSF NCAR GDEX Dataset d789045. (n.d.).
Sources
- 1. EP3932919A1 - Jak inhibitor compound and use thereof - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US20220106319A1 - Jak inhibitor and preparation method therefor - Google Patents [patents.google.com]
- 4. nextsds.com [nextsds.com]
- 5. 1020571-45-2|(3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | 2173182-42-6 [sigmaaldrich.com]
